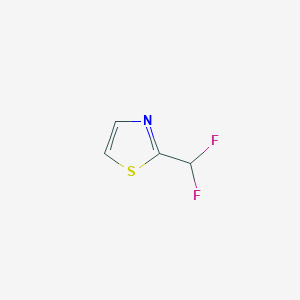

2-(Difluoromethyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Difluoromethyl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound has a molecular weight of 135.14 .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been a subject of research in recent years . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . Moreover, a concise protocol for the synthesis of “this compound” in two steps from the commercially available reagent 2-aminobenzenethiol has been elaborated .

Molecular Structure Analysis

The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

Thiazoles, including “this compound”, are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They have been involved in various chemical reactions, including difluoromethylation processes based on X–CF2H bond formation .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Chemoselective Synthesis : A novel synthetic protocol uses 1,3-dibromo-1,1-difluoro-2-propanone for the chemoselective preparation of 4-bromodifluoromethyl thiazoles. This approach introduces a bromodifluoromethyl group at the C4 position of the thiazole, which is critical for radiopharmaceutical applications and drug discovery programs (Colella et al., 2018).

- Excited-State Intramolecular Proton Transfer (ESIPT) : 2-(2'-Hydroxyphenyl)benzothiazole-based compounds exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion and easier intramolecular proton transfer in solid state. These properties are exploited in fluorescence and photophysical studies (Qian et al., 2007).

Corrosion Inhibition

- Mild Steel Protection : 2-Amino-4-methyl-thiazole has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. Its high corrosion inhibition efficiency is attributed to its strong adsorption on the metal surface, forming a protective barrier film (Yüce et al., 2014).

Organic Electronics

- Semiconductor Applications : Thiazole and its derivatives, like bithiazole and thiazolothiazole, are key components in organic semiconductors for devices such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. Their electron-accepting properties due to the electron-withdrawing nitrogen of imine (C=N) contribute to high-performance organic electronic devices (Lin et al., 2012).

Molecular Dynamics and Quantum Chemistry

- Corrosion Behavior : The study of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors highlights the relationship between molecular structure and corrosion inhibition efficiency. Quantum chemical parameters and molecular dynamics simulations offer insights into the adsorption behavior of these molecules on metal surfaces, aiding in the design of more effective corrosion inhibitors (Bentiss et al., 2007).

Fluorescence and Photophysical Studies

- Fluorescent Properties : Thiazole derivatives have been explored for their fluorescent properties, particularly in the context of molecular sensors and imaging agents. For example, thiazolo[5,4-d]thiazoles undergo reversible excited-state intramolecular proton transfer (ESIPT), leading to fluorescence that can be tuned across a wide spectrum, including white-light emission suitable for organic light-emitting diode (OLED) applications (Zhang et al., 2016).

Mecanismo De Acción

Target of Action

Thiazole derivatives, including 2-(Difluoromethyl)thiazole, have been found to interact with a broad range of biological targets . These targets include various enzymes involved in metabolism, DNA gyrase, topoisomerase IV, and tryptophanyl-tRNA synthetase . The interaction with these targets can lead to a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The mode of action of this compound involves its interaction with the aforementioned targets. The compound can bind to these targets, modulating their activity and leading to changes in cellular processes . For instance, inhibition of type II topoisomerases has been one of the most investigated mechanisms of action .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the wide range of its biological targets . For example, its antioxidant activity may involve the modulation of oxidative stress pathways, while its antimicrobial and antifungal activities may involve the disruption of essential microbial and fungal biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For instance, its antitumor activity may result from the induction of apoptosis in cancer cells . Its antimicrobial activity, on the other hand, may result from the inhibition of essential microbial processes, leading to microbial death .

Safety and Hazards

The safety information for “2-(Difluoromethyl)thiazole” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Direcciones Futuras

The future directions in the research of “2-(Difluoromethyl)thiazole” and other thiazoles involve the development of green synthetic strategies . These strategies aim to minimize the production of waste and costs of the synthetic process, making the synthesis of thiazoles more environmentally friendly . Furthermore, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Difluoromethyl)thiazole at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(difluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITLUDFHUMNDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)

![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)

![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)

![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)

![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)

![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)

![9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2828535.png)